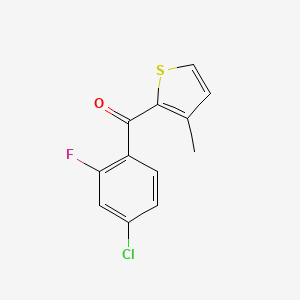

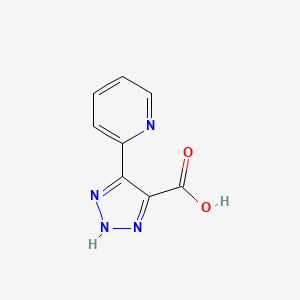

4-(4-(トリフルオロメチル)-1H-ピラゾール-1-イル)フェノール

概要

説明

4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol is a metabolite of the drug fluoxetine . It is used in the synthesis of polymers and monomers .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been extensively studied . The synthesis of 4-[4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol (TFMP) has also been reported, with the reactions taking place with a number of halogen-substituted molecules in extraordinary yields due to electronic effects .Molecular Structure Analysis

The molecular structure of 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol can be found in various databases such as the NIST Chemistry WebBook and ChemSpider . The molecular formula is C7H5F3O .Chemical Reactions Analysis

The oxidative trifluoromethylation reactions of various nucleophiles with CF3SiMe3 in the presence of oxidants have been studied . 4-(Trifluoromethylthio)phenol undergoes reaction with NBS (N -Bromosuccinimide), NIS (N -Iodosuccinimide), HNO3, HNO3/H2SO4, and 4-bromobenzyl bromide to afford bromo-, iodo-, nitro-, and benzyl substituted products .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol can be found in various databases. For instance, its molecular weight is 162.11 g/mol . It has a density of 1.3±0.1 g/cm3, a boiling point of 185.5±35.0 °C at 760 mmHg, and a vapor pressure of 0.5±0.4 mmHg at 25°C .科学的研究の応用

医薬品: 抗菌剤

フェノール化合物中のトリフルオロメチル基は、強力な抗菌作用に関連付けられています。これは、「4-(4-(トリフルオロメチル)-1H-ピラゾール-1-イル)フェノール」を、耐性菌株や真菌に対して有効な新しい抗菌剤を開発するための候補にしています。 その構造は、感染症の治療に潜在的に使用できる誘導体の合成に利用できます .

農業: 殺虫剤開発

農業において、この化合物の構造モチーフは、殺虫剤を作成するために貴重です。トリフルオロメチル基は、農薬でよく使用されるピリジン類の生物活性を高めることができます。 この化合物は、安全性プロファイルを改善したより効果的な殺虫剤の開発につながる可能性があります .

材料科学: ポリマー合成

この化合物中のフェノール基は、ポリマー合成のための重要な官能基です。それは、耐久性または耐薬品性などの特殊な特性を持つ新規ポリマーの生成に関与できます。 これは、産業用用途向け材料を開発する上で特に役立ちます .

環境科学: 環境に優しい難燃剤

トリフルオロメチル基を持つ化合物は、環境に優しい難燃剤としての潜在的な用途について検討されてきました。 問題の化合物は、燃焼に関与するラジカルを消去する能力について調査することができ、より安全な難燃材料に貢献します.

分析化学: クロマトグラフィー分析

分析化学では、独特な構造を持つフェノール化合物は、クロマトグラフィー分析における標準物質または試薬としてよく使用されます。 “4-(4-(トリフルオロメチル)-1H-ピラゾール-1-イル)フェノール”は、さまざまな物質を検出するための新しい分析方法の開発または既存の分析方法の改善に使用できます .

生化学: 酵素阻害研究

この化合物の特定の構造は、特に酵素阻害研究において、生化学にとって興味深いものです。 それは、酵素のメカニズムを理解したり、さまざまな疾患で重要な酵素反応を調節できる阻害剤を開発したりするために使用できます .

製薬研究: 薬物設計

この化合物中のトリフルオロメチル基とピラゾール環のユニークな組み合わせは、薬物設計のための足場を提供します。 それは、がんや代謝性疾患を含むさまざまな病状で潜在的な治療用途を持つ新しい薬物を作成するために改変できます .

触媒: 微細化学品の合成

最後に、触媒の分野では、フェノール化合物はしばしば配位子または触媒自体として使用されます。 この化合物は、医薬品や農薬を含む微細化学品の合成を促進する触媒系の一部になる可能性があります .

Safety and Hazards

4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol is considered hazardous. It may cause respiratory irritation, serious eye damage, and skin irritation. It is toxic if swallowed and is a flammable solid . It should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .

作用機序

Target of action

Phenolic compounds often interact with proteins and enzymes in the body, altering their function .

Mode of action

Without specific studies on “4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol”, it’s difficult to say exactly how it interacts with its targets. Phenolic compounds can form hydrogen bonds with biological targets, which can alter the target’s structure and function .

Biochemical pathways

Phenolic compounds can affect a variety of biochemical pathways depending on their specific targets .

Pharmacokinetics

The trifluoromethyl group in the compound could potentially affect its pharmacokinetic properties .

Result of action

Without specific information on “4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol”, it’s difficult to say what the molecular and cellular effects of its action are. The effects would depend on the compound’s specific targets and mode of action .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of “4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol”. For example, the compound could be more or less stable under certain pH conditions .

生化学分析

Biochemical Properties

4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. For instance, it can interact with cytochrome P450 enzymes, affecting their catalytic functions. Additionally, 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol can form hydrogen bonds and hydrophobic interactions with proteins, influencing their conformation and stability .

Cellular Effects

The effects of 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol on various cell types and cellular processes are profound. This compound has been observed to alter cell signaling pathways, particularly those involving kinase enzymes. By modulating kinase activity, it can influence gene expression and cellular metabolism. For example, 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol has been shown to affect the MAPK/ERK pathway, leading to changes in cell proliferation and differentiation .

Molecular Mechanism

At the molecular level, 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol exerts its effects through specific binding interactions with biomolecules. It can inhibit enzyme activity by occupying the active site, preventing substrate binding and subsequent catalytic reactions. Additionally, this compound can activate certain receptors by mimicking natural ligands, leading to downstream signaling events. Changes in gene expression are often mediated through transcription factors that are modulated by 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol can vary over time. This compound is relatively stable under standard conditions, but it may degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol in animal models are dose-dependent. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or analgesic properties. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Studies have identified threshold doses beyond which adverse effects become significant, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of metabolites that can be further conjugated and excreted. The metabolic flux of 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol can influence the levels of key metabolites, impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size .

Subcellular Localization

The subcellular localization of 4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenol is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes .

特性

IUPAC Name |

4-[4-(trifluoromethyl)pyrazol-1-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2O/c11-10(12,13)7-5-14-15(6-7)8-1-3-9(16)4-2-8/h1-6,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIOQNIALDFJUCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(C=N2)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-Ethyl-3-(trifluoromethyl)pyrazol-5-yl]ethanenitrile](/img/structure/B1454452.png)

![3-[1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-amido]benzoic acid](/img/structure/B1454455.png)

![3-[3-(Trifluoromethyl)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B1454461.png)

![4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one](/img/structure/B1454466.png)

![4-[(2-Methoxyphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1454467.png)

![2-Chloro-5-{[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B1454468.png)

![2-Methyl-4-[(propan-2-yl)amino]benzamide](/img/structure/B1454472.png)